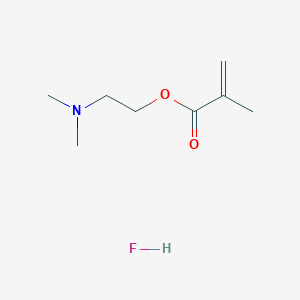
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride is a chemical compound with the molecular formula C8H15NO2. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to undergo polymerization and is often used in the synthesis of polymers and copolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers and copolymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions involving this compound.
Major Products Formed
Polymerization: The major products formed are poly(2-(dimethylamino)ethyl methacrylate) and its copolymers.
Substitution Reactions: The products formed depend on the specific reagents used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form complexes with other molecules. The dimethylamino group in the compound allows it to interact with various molecular targets, including nucleic acids and proteins. This interaction is crucial in applications such as gene delivery and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl acrylate: Similar in structure but differs in the alkyl group attached to the ester.
Butyl 2-methylprop-2-enoate: Similar ester structure but with a different alkyl group.
Methyl 2-methylprop-2-enoate: Another similar compound with a different alkyl group.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its dimethylamino group, which imparts specific chemical properties such as increased reactivity in polymerization and the ability to form complexes with biomolecules. This makes it particularly valuable in applications related to drug delivery and polymer synthesis .
Eigenschaften
CAS-Nummer |
102731-40-8 |
|---|---|
Molekularformel |
C8H16FNO2 |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride |
InChI |
InChI=1S/C8H15NO2.FH/c1-7(2)8(10)11-6-5-9(3)4;/h1,5-6H2,2-4H3;1H |
InChI-Schlüssel |
ZYHXEVUJRBLFQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCN(C)C.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)

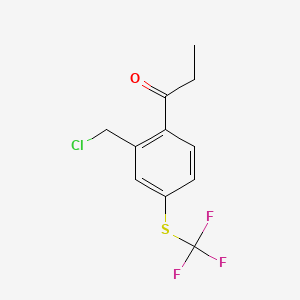
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
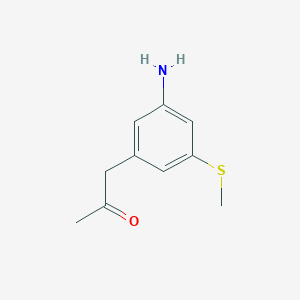
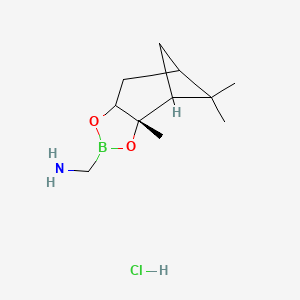
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
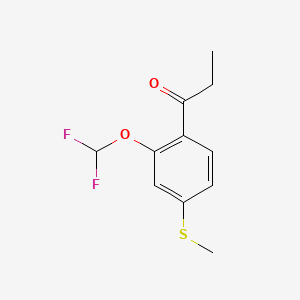
![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
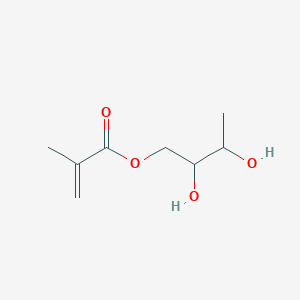
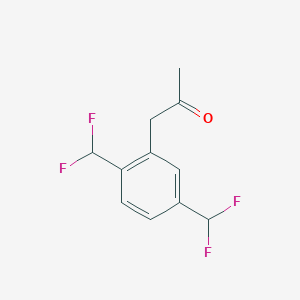
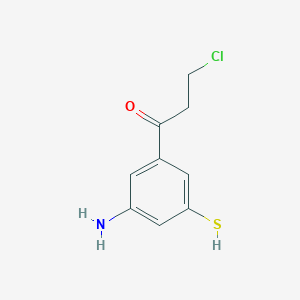
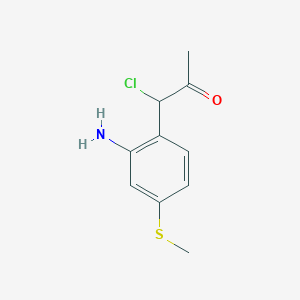
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
